molecular formula C18H20FN5O2 B2819474 7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333752-52-6

7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

货号: B2819474
CAS 编号: 333752-52-6
分子量: 357.389
InChI 键: DQMKYSPNMFTRAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This purine-2,6-dione derivative features a 4-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a pyrrolidin-1-yl substituent at position 8. The fluorine atom on the benzyl moiety enhances lipophilicity and metabolic stability, while the pyrrolidine ring contributes to steric and electronic modulation . Its core structure aligns with xanthine derivatives like caffeine and theophylline but with targeted substitutions to optimize pharmacological properties.

属性

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMKYSPNMFTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the purine core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the pyrrolidinyl group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

化学反应分析

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study purine-related pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to purine receptors: Modulating the activity of purine receptors involved in various physiological processes.

    Inhibiting enzymes: Inhibiting enzymes that play a role in purine metabolism, leading to altered cellular functions.

    Modulating signaling pathways: Affecting signaling pathways related to cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Position 8 Substitution Variants

Position 8 substitutions critically influence biological activity and selectivity. Key analogs include:

Compound Name Position 8 Substituent Position 7 Substituent Key Properties/Activities Source
Target Compound Pyrrolidin-1-yl 4-Fluorobenzyl Potential analgesia without CNS effects
3j () 6-Methyl-pyridin-2-yloxy - Retained analgesia; abolished CNS activity
3m () 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy - Enhanced selectivity for peripheral targets
Compound 73g () 4-(tert-Butyl)benzyl - Increased lipophilicity (MW: 299)
Compound 4-Morpholinyl 4-Fluorobenzyl Improved solubility due to oxygen in morpholine
Compound 4-(2-Hydroxyethyl)piperazinyl 4-Fluorobenzyl Enhanced water solubility (hydroxyethyl group)
34 () Methylsulfonyl Ethyl Electron-withdrawing; potential kinase inhibition

Key Findings :

  • Pyrrolidin-1-yl vs.
  • Aryloxy vs. Heterocyclic Substituents () : Pyridin-2-yloxy groups (3j, 3m) eliminate central nervous system (CNS) activity while retaining analgesia, suggesting peripheral selectivity .
  • Sulfonyl Groups () : Methylsulfonyl substituents (e.g., compound 34) introduce strong electron-withdrawing effects, enhancing stability and kinase-binding affinity .

Position 7 Substitution Variants

Variations at position 7 modulate target specificity and pharmacokinetics:

Compound Name Position 7 Substituent Position 8 Substituent Notable Characteristics Source
Target Compound 4-Fluorobenzyl Pyrrolidin-1-yl Balanced lipophilicity (fluorine substitution)
Compound 4-Chlorobenzyl Pyrrolidin-1-yl Higher halogen electronegativity (Cl vs. F)
73f () 4-Methylbenzyl - Increased steric bulk (MW: 331)
Bamifylline () 2-(Ethyl-(2-hydroxyethyl)amino)ethyl Phenylmethyl Bronchodilator activity (adenosine antagonism)

Key Findings :

  • Halogen Effects : The 4-fluorobenzyl group in the target compound offers a balance of electronegativity and metabolic resistance compared to the 4-chlorobenzyl analog, which may exhibit stronger binding but poorer bioavailability .
  • Benzyl vs. Alkyl Chains : Substitutions like ethyl or hydroxyethyl (e.g., Bamifylline) enhance solubility but reduce membrane permeability .

Therapeutic Implications

  • Analgesia : Analogous to 3j and 3m (), the target compound’s pyrrolidinyl group may decouple CNS effects from peripheral analgesia .

生物活性

7-(4-fluorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of antimicrobial and antitumor activity. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a purine core substituted with a fluorobenzyl group and a pyrrolidine moiety. The presence of these functional groups may influence its pharmacological properties, including solubility, stability, and receptor interactions.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial potential of purine derivatives. A related compound demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) of 1 μM against drug-resistant strains. The mechanism of action involves the inhibition of DprE1, an essential enzyme in the biosynthesis of mycobacterial cell wall components .

Table 1: Antimycobacterial Activity of Related Purine Derivatives

CompoundMIC (μM)TargetReference
Compound 101DprE1
Compound 560.5DprE1
Compound 640.8DprE1

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this class of compounds on mammalian cell lines. The selectivity index (SI), defined as the ratio of cytotoxicity IC50 to antimicrobial MIC values, indicates that certain derivatives exhibit low toxicity while retaining potent antimycobacterial activity .

Table 2: Cytotoxicity and Selectivity Index

CompoundIC50 (μM)MIC (μM)SI
Compound 10>1001>100
Compound 56>800.5>160
Compound 64>900.8>112.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at positions 2 and 6 of the purine core significantly affect both antimicrobial potency and cytotoxicity. For instance, the introduction of amino or ethylamino groups has been associated with enhanced activity against Mtb while maintaining lower toxicity to human cells .

The mechanism by which these compounds exert their effects involves targeting specific enzymes critical for bacterial survival. Inhibition studies have confirmed that mutations in the dprE1 gene lead to resistance against these compounds, underscoring the importance of this target in developing new antimycobacterial agents .

Case Studies

Several case studies have documented the efficacy of purine derivatives in treating tuberculosis:

  • Case Study: Drug-Resistant Mtb Strains
    • A clinical isolate resistant to first-line drugs was treated with a newly synthesized purine derivative showing promising results in vitro.
    • Follow-up studies indicated a reduction in bacterial load in treated samples compared to controls.
  • Case Study: Selective Toxicity
    • In a comparative study involving various cell lines, a derivative exhibited selective toxicity towards Mtb while sparing human hepatocytes.
    • This selectivity suggests potential for therapeutic applications with reduced side effects.

常见问题

Basic Question: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step organic reactions, typically requiring:

  • Reaction Conditions: Precise temperature control (e.g., 60–80°C for amination steps), solvent selection (e.g., DMF for polar intermediates, dichloromethane for alkylation), and reaction time optimization to avoid side products .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity intermediates .
  • Analytical Validation: HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135) confirm structural integrity, with purity ≥95% required for biological assays .

Basic Question: How is the molecular structure of this compound confirmed?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (4-fluorobenzyl aromatic protons), δ 3.5–3.7 ppm (pyrrolidinyl N–CH₂), and δ 3.1 ppm (N–CH₃) .
    • ¹⁹F NMR: Single peak near δ -115 ppm confirms fluorobenzyl substitution .
  • Mass Spectrometry: High-resolution ESI-MS matches theoretical mass (e.g., [M+H]⁺ = 413.1854) .

Advanced Question: What computational methods are used to predict target interactions?

Answer:

  • Molecular Docking (AutoDock/Vina): Simulates binding to adenosine receptors (A₁/A₂A) using crystal structures (PDB: 6D9H). Key interactions: fluorobenzyl group with hydrophobic pockets, pyrrolidine nitrogen with His264 .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

Advanced Question: How do structural analogs inform SAR studies for this compound?

Answer:
Comparative analysis of analogs reveals:

Modification Biological Impact Reference
Replacement of pyrrolidine with piperazineReduced A₂A receptor affinity (IC₅₀ from 12 nM to 45 nM)
Fluorine → Chlorine substitutionIncreased cytotoxicity (HeLa cells: IC₅₀ from 8 μM to 3 μM)
Alkyl chain elongation (e.g., pentyl → hexyl)Improved solubility but decreased metabolic stability

Advanced Question: What in vitro models are suitable for evaluating its pharmacokinetic properties?

Answer:

  • Metabolic Stability: Incubation with human liver microsomes (HLMs) + NADPH, LC-MS/MS quantification of parent compound depletion (t₁/₂ <30 min suggests rapid metabolism) .
  • CYP Inhibition: Fluorescent assays (e.g., CYP3A4/CYP2D6) to assess drug-drug interaction risks; IC₅₀ >10 μM preferred .
  • Plasma Protein Binding: Equilibrium dialysis (human plasma); >90% binding indicates limited free drug availability .

Advanced Question: How are contradictions in biological activity data resolved?

Answer:
Discrepancies (e.g., antiviral vs. anticancer activity) require:

  • Dose-Response Validation: EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HepG2, HEK293) .
  • Off-Target Profiling: Kinase screening panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Mechanistic Studies: siRNA knockdown of suspected targets (e.g., PI3K/AKT) to confirm pathway modulation .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Sample Preparation: Solid-phase extraction (C18 cartridges) removes matrix interferents from plasma/tissue homogenates .
  • LC-MS/MS Parameters:
    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).
    • MRM transitions: m/z 413.2 → 297.1 (quantifier), 413.2 → 154.0 (qualifier) .
  • Limit of Quantification (LOQ): ≤1 ng/mL achievable with optimized ion-source settings .

Advanced Question: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Formulation: Use of β-cyclodextrin inclusion complexes (20% w/v) or PEG-400/water (30:70) co-solvent systems .
  • Prodrug Design: Phosphate ester derivatives (e.g., at N-3 methyl) enhance solubility by 10-fold .
  • Particle Size Reduction: Nano-milling (Z-average <200 nm) improves bioavailability in rodent models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。